molecular formula C15H24N2O B5806153 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine

1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine

Cat. No. B5806153
M. Wt: 248.36 g/mol
InChI Key: IZFUCSGOHHGKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine, also known as EMBP, is a synthetic compound that belongs to the class of piperidine derivatives. It is used in scientific research as a tool to investigate the biochemical and physiological effects of certain receptors in the brain. EMBP has been found to have potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Mechanism of Action

1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine acts as an antagonist of the sigma-1 receptor, which is a transmembrane protein that is primarily located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in the regulation of calcium signaling, protein folding, and lipid metabolism, among other processes. By binding to and blocking the sigma-1 receptor, 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine can modulate these processes and affect the function of the cells in which the receptor is expressed.
Biochemical and Physiological Effects:
1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine has been found to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine can modulate the release of neurotransmitters, such as dopamine and serotonin, and affect the activity of certain brain regions, such as the prefrontal cortex and hippocampus. 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine has also been found to have analgesic and anti-inflammatory effects, which may be related to its modulation of the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to investigate the specific effects of blocking this receptor without affecting other receptors or processes in the brain. However, one limitation of using 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine is that it may have off-target effects on other receptors or processes, particularly at higher doses. Additionally, 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Further studies are needed to investigate the efficacy and safety of 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine in these contexts. Another area of interest is the role of the sigma-1 receptor in various physiological processes, such as pain perception and inflammation. Future research may focus on elucidating the mechanisms by which 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine modulates these processes and identifying other compounds that can target the sigma-1 receptor. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine, particularly in humans, to better understand its potential clinical applications.

Synthesis Methods

The synthesis of 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine involves several steps, starting with the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base to form 2-methoxybenzylpiperidine. This intermediate is then reacted with ethylamine to form 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine. The final product is purified using column chromatography to obtain a white crystalline powder.

Scientific Research Applications

1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine is primarily used in scientific research to investigate the role of certain receptors in the brain. Specifically, it has been found to be a potent and selective antagonist of the sigma-1 receptor, which is involved in a wide range of physiological processes, including pain perception, mood regulation, and cognitive function. 1-ethyl-N-(2-methoxybenzyl)-4-piperidinamine has also been found to have potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-17-10-8-14(9-11-17)16-12-13-6-4-5-7-15(13)18-2/h4-7,14,16H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFUCSGOHHGKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine

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